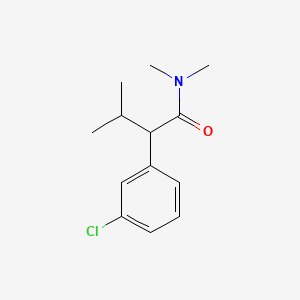
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide, also known as DT-011, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiolane-containing molecules and has been synthesized using various methods.
Mecanismo De Acción
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in the pathogenesis of various diseases, and their inhibition by (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have a therapeutic effect.
Biochemical and Physiological Effects:
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to inhibit the activity of COX-2 and LOX has been shown to reduce inflammation, while its ability to inhibit NF-κB has been shown to have anti-cancer and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its ability to selectively inhibit the activity of certain enzymes and proteins, which makes it a promising therapeutic agent. However, one of the limitations of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide. One potential direction is to investigate its therapeutic potential in other diseases such as diabetes and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide analogs with improved selectivity and potency could also be explored.
In conclusion, (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is a synthetic compound that has shown promising therapeutic potential in various fields. Its ability to selectively inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression. Further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.
Métodos De Síntesis
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide can be synthesized using a multistep process involving the reaction of 4-methylacetophenone with propargyl bromide, followed by the reaction of the resulting compound with 3-mercaptopropionic acid. The final step involves the reaction of the resulting compound with acetic anhydride to obtain (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide.
Aplicaciones Científicas De Investigación
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. Its ability to inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression.
Propiedades
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-12-19(17-11-13-23(21,22)14-17)18(20)6-4-5-16-9-7-15(2)8-10-16/h1,4-5,7-10,17H,6,11-14H2,2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDCALLGWJLTMP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCC(=O)N(CC#C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CC(=O)N(CC#C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine](/img/structure/B7630219.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
